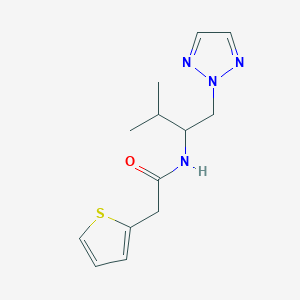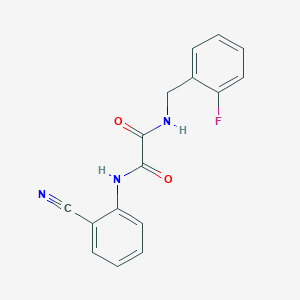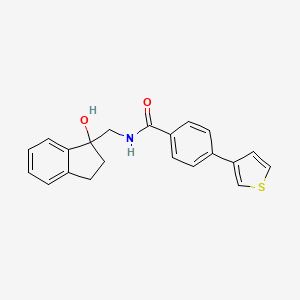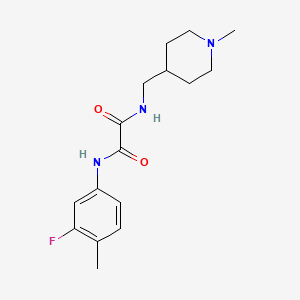
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as FFA and is a derivative of acetamide. FFA is a white crystalline powder that has a molecular formula of C16H15NO4 and a molecular weight of 285.3 g/mol.
Mecanismo De Acción
The mechanism of action of FFA is not fully understood. However, it has been suggested that FFA exerts its therapeutic effects by modulating various signaling pathways in the body. FFA has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
FFA has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. FFA has also been found to improve insulin sensitivity and glucose metabolism. In addition, FFA has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FFA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. FFA is also stable under normal laboratory conditions. However, FFA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. FFA is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for research on FFA. One area of research is the development of FFA derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of FFA. Additionally, more studies are needed to determine the safety and efficacy of FFA in humans. Finally, FFA could be studied in combination with other compounds to determine whether it has synergistic effects.
Conclusion:
In conclusion, 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has potential therapeutic applications in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. FFA has been studied for its potential use in the treatment of neurodegenerative diseases, diabetes, obesity, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of FFA and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of FFA involves the reaction between 2-(4-hydroxyphenoxy)acetic acid and furan-2-carbaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
FFA has been studied for its potential therapeutic applications in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. FFA has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h1-7,9H,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUOJRFNMUMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)


![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2935376.png)

![1-(Benzo[d]thiazol-2-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2935380.png)

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)

![1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2935390.png)


